GRK5 Inhibition Potency: 6-Chloro vs 6-Bromo and Advanced Inhibitors
1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone inhibits human GRK5 with an IC50 of 5.4 μM in a 30-minute [γ-32P]-ATP assay [1]. In comparison, the covalent inhibitor CCG273441 achieves an IC50 of 3.8 nM , while GRL018-21 exhibits an IC50 of 10 nM [2]. The compound's moderate potency distinguishes it from nanomolar-grade tool compounds and may be suitable for applications requiring attenuated target engagement. No direct comparative data are available for the 6-bromo or 6-unsubstituted analogs in this assay.
| Evidence Dimension | GRK5 Inhibition IC50 |
|---|---|
| Target Compound Data | 5.40E+3 nM (5.4 μM) |
| Comparator Or Baseline | CCG273441 (3.8 nM); GRL018-21 (10 nM); GRK5-IN-3 (0.22 μM) |
| Quantified Difference | >1000-fold less potent than CCG273441; 24-fold less potent than GRK5-IN-3 |
| Conditions | Inhibition of human GRK5 using tubulin as substrate, measured after 30 min by [γ-32P]-ATP assay |
Why This Matters
The moderate GRK5 inhibitory activity (IC50 = 5.4 μM) positions this compound as a starting point for structure-activity relationship (SAR) studies rather than a high-potency tool, influencing procurement for medicinal chemistry optimization.
- [1] BindingDB BDBM50529464. CHEMBL4543927. IC50: 5.40E+3 nM for human GRK5. View Source
- [2] GRL018-21. PeptideDB. IC50 of 10 nM for GRK5. View Source
